1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
Synthesis Analysis
Pyrrolo [3,4-c]pyrrole-1,3 (2H,5H)-dione (1,3-DPP) was used as a building block to construct copolymers with a quaterthiophene unit .Molecular Structure Analysis
The structure of pyrrole-containing compounds is related to the 3,6-diaryl moieties . The effect of electron-donor and electron-acceptor groups on the aryl moieties has been investigated through maximum absorption wavelengths .Chemical Reactions Analysis
Pyrrole, as an aromatic heterocycle, follows the Hückel 4n + 2 rule to explain its aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structures .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
The synthesis and chemical reactivity of related heterocyclic compounds have been extensively studied, providing valuable insights into potential synthetic pathways and applications of similar compounds. For instance, Kobayashi et al. (2001) detailed an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, showcasing the synthetic versatility of similar heterocyclic compounds in producing complex molecules that could have applications in material science and pharmaceuticals (K. Kobayashi et al., 2001).
Photophysical Properties and Materials Science Applications
Conjugated polymers containing heterocyclic units like the one have been studied for their photoluminescent properties and applications in optoelectronic devices. For example, Beyerlein et al. (2000) synthesized a series of π-conjugated polymers incorporating diketopyrrolopyrrole (DPP) and phenylene units, demonstrating their potential in electronic applications due to their strong photoluminescence and good processability (T. Beyerlein & B. Tieke, 2000).
Bioactivity and Pharmaceutical Applications
The structural features of the specified compound suggest potential bioactivity, given the known biological relevance of morpholine and chromeno[2,3-c]pyrrole derivatives. Though direct studies on this compound are not available, research on similar structures, such as the synthesis and bioactivity of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, hint at possible antifungal or pharmaceutical applications. Guihua et al. (2014) synthesized β-methoxyacrylate derivatives with fungicidal activity, underscoring the potential of such compounds in developing new bioactive molecules (L. Guihua et al., 2014).
Environmental and Corrosion Applications
Derivatives of pyrrole-diones, like the 1H-pyrrole-2,5-dione derivatives studied by Zarrouk et al. (2015), have been identified as efficient organic inhibitors for carbon steel corrosion in acidic media. This suggests potential applications of the specified compound in corrosion inhibition, which is crucial for extending the life of metal structures in harsh chemical environments (A. Zarrouk et al., 2015).
Mechanism of Action
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-17-7-8-21-20(15-17)24(29)22-23(18-5-3-6-19(16-18)31-2)28(26(30)25(22)33-21)10-4-9-27-11-13-32-14-12-27/h3,5-8,15-16,23H,4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDVWRLZJSTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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